N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-protozoal properties . This compound is characterized by the presence of a dichloroacridine moiety, which is known for its biological activity.
Vorbereitungsmethoden
The synthesis of N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide typically involves the reaction of 3,6-dichloroacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential anti-cancer and anti-bacterial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as luminescent materials.
Wirkmechanismus
The mechanism of action of N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide involves its interaction with biological molecules. The dichloroacridine moiety is known to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound may also interact with other molecular targets and pathways, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide can be compared with other acridine derivatives, such as:
Acriflavine: Known for its anti-bacterial properties.
Proflavine: Used as an antiseptic.
Quinacrine: An anti-malarial drug.
Eigenschaften
CAS-Nummer |
59749-15-4 |
---|---|
Molekularformel |
C20H15Cl2N3O2S |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
N-[4-[(3,6-dichloroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-28(26,27)25-15-6-4-14(5-7-15)23-20-16-8-2-12(21)10-18(16)24-19-11-13(22)3-9-17(19)20/h2-11,25H,1H3,(H,23,24) |
InChI-Schlüssel |
DTSSDCZMUXAHOV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.